molecular formula C10H16N2 B3057963 4,5-Diethylbenzene-1,2-diamine CAS No. 86723-71-9

4,5-Diethylbenzene-1,2-diamine

Cat. No.: B3057963
CAS No.: 86723-71-9
M. Wt: 164.25 g/mol
InChI Key: PXMRKLJOIVTBOK-UHFFFAOYSA-N
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Description

4,5-Diethylbenzene-1,2-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where two ethyl groups are attached to the 4th and 5th positions, and two amino groups are attached to the 1st and 2nd positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethylbenzene-1,2-diamine typically involves the nitration of diethylbenzene followed by reduction. One common method is as follows:

    Nitration: Diethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4,5-diethylnitrobenzene.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and more efficient catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form more complex amines.

    Substitution: The ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can be used for halogenation.

Major Products

    Oxidation: 4,5-Diethylnitrobenzene or 4,5-Diethylnitrosobenzene.

    Reduction: More complex amines or diamines.

    Substitution: Halogenated derivatives like 4,5-Diethyl-1,2-dibromobenzene.

Scientific Research Applications

4,5-Diethylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Diethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylbenzene-1,2-diamine: Similar structure but with methyl groups instead of ethyl groups.

    1,2-Diaminobenzene: Lacks the ethyl groups, making it less hydrophobic.

    4,5-Diethylbenzene-1,3-diamine: Different position of amino groups, leading to different reactivity and properties.

Uniqueness

4,5-Diethylbenzene-1,2-diamine is unique due to the presence of both ethyl and amino groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different fields.

Properties

CAS No.

86723-71-9

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4,5-diethylbenzene-1,2-diamine

InChI

InChI=1S/C10H16N2/c1-3-7-5-9(11)10(12)6-8(7)4-2/h5-6H,3-4,11-12H2,1-2H3

InChI Key

PXMRKLJOIVTBOK-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1CC)N)N

Canonical SMILES

CCC1=CC(=C(C=C1CC)N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,5-Diethyl-2-nitroaniline (23) (567 mg, 2.92 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (142 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 5 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×20 mL). The filtrates were combined and evaporated in vacuo to give 4,5-diethyl-1,2-diaminobenzene 24 (459 mg, 96%) as a colorless solid; mp 114-116° C. (lit. mp 114-115° C.; Lambooy, J. P., J. Am. Chem. Soc. 71:3756 (1949)); 1H NMR (CDCl3, 300 MHz) δ 1.158 (t, 6H, J=7.5 Hz), 2.498 (q, 4H, J=7.5 Hz), 2.908 (br, s, 4H), 6.555 (s, 2H).
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
142 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

4,5-Diethyl-2-nitroaniline (23) (567 mg, 2.92 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd--C (142 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 5 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×20 mL). The filtrates were combined and evaporated in vacuo to give 4,5-diethyl-1,2-diaminobenzene 24 (459 mg, 96%)as a colorless solid; mp 114°-116° C. (lit. mp 114°-115° C.; Lambooy, J. P., J. Am. Chem. Soc. 71:3756 (1949)); 1H NMR (CDCl3, 300 MHz) δ1.158 (t, 6H, J=7.5 Hz), 2.498 (q, 4H, J=7.5 Hz), 2.908 (br, s, 4H), 6.555 (s, 2H).
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd--C
Quantity
142 mg
Type
reactant
Reaction Step Two

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